3-((3-Amino-5-chlorophenyl)amino)-5-methylcyclohex-2-EN-1-one
Description
3-((3-Amino-5-chlorophenyl)amino)-5-methylcyclohex-2-EN-1-one is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and a cyclohexenone ring
Properties
IUPAC Name |
3-(3-amino-5-chloroanilino)-5-methylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-8-2-11(7-13(17)3-8)16-12-5-9(14)4-10(15)6-12/h4-8,16H,2-3,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMIXYXHIKLENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)NC2=CC(=CC(=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Amino-5-chlorophenyl)amino)-5-methylcyclohex-2-EN-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-amino-5-chlorophenylamine with 5-methylcyclohex-2-en-1-one under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The cyclohexenone carbonyl group undergoes nucleophilic attacks, a hallmark of enaminone chemistry. Key reactions include:
For example, treatment with methylmagnesium bromide produces a tertiary alcohol at the carbonyl position, while sodium borohydride selectively reduces the ketone to an alcohol without affecting the enamine system.
Electrophilic Aromatic Substitution
The 3-amino-5-chlorophenyl moiety directs electrophiles to specific positions:
The amino group activates the aromatic ring, favoring substitution at positions 4 and 6 relative to the amine. Chlorine at position 5 deactivates but does not completely block further substitution.
Cyclization Reactions
The enaminone system facilitates intramolecular cyclization under acidic or catalytic conditions:
Cyclization often produces polycyclic structures with potential bioactivity, leveraging the compound’s ability to act as both nucleophile and electrophile .
Oxidation and Reduction
Selective transformations of functional groups:
Oxidation of the enamine bond with KMnO₄ results in chain cleavage, yielding a dicarboxylic acid derivative, while acylation modifies the aromatic amine without affecting the cyclohexenone ring .
Cross-Coupling and Condensation
The compound participates in C–C and C–N bond-forming reactions:
These reactions exploit the enamine’s electron-rich nature for coupling with aryl halides or carbonyl compounds, broadening applications in medicinal chemistry .
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H15ClN2O
- Molecular Weight : 250.72 g/mol
- CAS Number : 1023537-66-7
The compound features an amino group, a chlorophenyl group, and a cyclohexenone ring, which contribute to its reactivity and biological activity.
Chemistry
In the field of chemistry, 3-((3-Amino-5-chlorophenyl)amino)-5-methylcyclohex-2-EN-1-one is utilized as:
-
Intermediate in Synthesis : It serves as a precursor for synthesizing more complex organic molecules. For instance, it can participate in various chemical reactions such as oxidation, reduction, and substitution.
Reaction Type Description Oxidation Can be oxidized to form ketones or carboxylic acids. Reduction Reduction can yield amines or alcohols. Substitution Amino and chlorophenyl groups can be substituted to form new compounds.
Biology
In biological research, the compound is explored for its potential roles in:
-
Enzyme Inhibition : It can act as a probe to study enzyme activity and inhibition mechanisms.
- Example Study : A study indicated that derivatives of this compound exhibited significant inhibition of specific enzymes involved in cancer pathways.
- Biological Pathways : It is used to investigate various biological pathways due to its ability to interact with specific molecular targets.
Industry
The compound has applications in the production of specialty chemicals and may be utilized in:
- Pharmaceutical Development : As a potential lead compound for drug development targeting various diseases.
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. The DPPH radical scavenging method was employed to evaluate its efficacy:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 3-((3-Amino-5-chlorophenyl)amino)-5-methylcyclohex-2-EN-1-one | High (compared to ascorbic acid) |
| Ascorbic Acid | Moderate |
This suggests strong potential for therapeutic applications in oxidative stress-related diseases.
Anticancer Activity
The anticancer properties have been evaluated against various cancer cell lines using the MTT assay:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| U-87 (Glioblastoma) | 19.6 ± 1.5% reduction | High |
| MDA-MB-231 (Breast Cancer) | 30% reduction at 100 µM | Moderate |
These results indicate that the compound is particularly effective against glioblastoma cells compared to breast cancer cells.
Mechanism of Action
The mechanism of action of 3-((3-Amino-5-chlorophenyl)amino)-5-methylcyclohex-2-EN-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-chlorophenol
- 3-Amino-5-chlorophenylmethanol
- 3-Amino-6-methylpyrazinoic acid
Uniqueness
3-((3-Amino-5-chlorophenyl)amino)-5-methylcyclohex-2-EN-1-one is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for various research and industrial applications.
Biological Activity
3-((3-Amino-5-chlorophenyl)amino)-5-methylcyclohex-2-EN-1-one, with the CAS number 1023537-66-7, is a compound that has garnered interest due to its potential biological activities. Its molecular formula is C13H15ClN2O, and it has a molecular weight of 250.72 g/mol. The compound features a cyclohexenone structure which is often associated with various pharmacological properties.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 3-((3-amino-5-chlorophenyl)amino)-5-methylcyclohex-2-en-1-one exhibit significant antimicrobial activities. For instance, derivatives of similar structures have shown effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli . The mechanisms often involve disruption of bacterial cell walls or interference with protein synthesis .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer properties. Compounds with similar frameworks have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the amino and chlorophenyl groups may enhance interactions with cellular targets involved in tumor growth regulation .
The proposed mechanisms by which 3-((3-amino-5-chlorophenyl)amino)-5-methylcyclohex-2-en-1-one exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many compounds in this class inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Interference with Cell Signaling : These compounds may modulate signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells .
Case Studies
- Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of several derivatives against clinical isolates. Compounds exhibiting a minimum inhibitory concentration (MIC) comparable to standard antibiotics were identified, suggesting that 3-((3-amino-5-chlorophenyl)amino)-5-methylcyclohex-2-en-1-one could be a lead compound for further development .
- Cytotoxicity Studies : In vitro studies demonstrated that structurally related compounds induced cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency. The apoptotic pathways activated by these compounds were analyzed using flow cytometry and Western blotting techniques, revealing upregulation of pro-apoptotic factors .
Data Table of Biological Activities
Q & A
Q. Which software tools are most robust for refining and visualizing the crystal structure of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
